molecular formula C13H20N2O2 B1427957 N-(3,5-dimethoxyphenyl)piperidin-3-amine CAS No. 1282848-82-1

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Cat. No. B1427957
M. Wt: 236.31 g/mol
InChI Key: QPKNZKVCHDORJB-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)piperidin-3-amine” is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 .


Molecular Structure Analysis

The InChI code for “N-(3,5-dimethoxyphenyl)piperidin-3-amine” is 1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(3,5-dimethoxyphenyl)piperidin-3-amine” is an oil at room temperature . More detailed physical and chemical properties were not found in the available literature.

Scientific Research Applications

  • Synthesis of Spiro-fused Piperidines

    • A chemical process for synthesizing 3,5-dispirosubstituted piperidines, potentially including N-(3,5-dimethoxyphenyl)piperidin-3-amine, has been developed using iron(III) trifluroacetate in an aqueous micellar medium. This process is environmentally benign and shows potential for antibacterial applications (Lohar et al., 2016).
  • Antioxidant Potency and NMR Study

    • Research involving the synthesis of a molecule structurally related to N-(3,5-dimethoxyphenyl)piperidin-3-amine revealed insights into its NMR characteristics and potential antioxidant efficacy, highlighting the molecule's role in chemical and biological studies (Dineshkumar & Parthiban, 2022).
  • Virtual Screening and Pharmacokinetics

    • A study involving virtual screening identified compounds structurally similar to N-(3,5-dimethoxyphenyl)piperidin-3-amine, demonstrating their potential in inhibiting breast cancer metastasis and showcasing the importance of such compounds in pharmacological research (Wang et al., 2011).
  • Nucleophilic Aromatic Substitution

    • A study on the kinetics and thermodynamics of the reaction of certain nickel(II) complexes with amines, including piperidine, provides insights into the behavior of compounds like N-(3,5-dimethoxyphenyl)piperidin-3-amine in chemical reactions (Bartolotta et al., 1984).
  • Antimicrobial and Anti-Proliferative Activities

    • Research on N-Mannich bases related to N-(3,5-dimethoxyphenyl)piperidin-3-amine highlighted their potential in inhibiting pathogenic bacteria and cancer cell lines, underscoring the compound's relevance in antimicrobial and anti-cancer research (Al-Wahaibi et al., 2021).
  • Novel Anticancer Compound Synthesis

    • A study focused on synthesizing a novel anticancer compound structurally related to N-(3,5-dimethoxyphenyl)piperidin-3-amine, illustrating the compound's potential in cancer treatment research (Ismail et al., 2018).
  • Photocatalytic Degradation Study

    • Research on the photocatalytic oxidation of organic compounds containing nitrogen atoms, like N-(3,5-dimethoxyphenyl)piperidin-3-amine, highlights its potential involvement in environmental studies and applications in pollution mitigation (Low et al., 1991).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(3,5-dimethoxyphenyl)piperidin-3-amine”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future research may focus on discovering new synthesis methods, exploring the compound’s potential applications, and understanding its biological activity.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNZKVCHDORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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